N-Methylation Increases Predicted Lipophilicity by ≥0.4 logP Units Relative to the Des-Methyl Analog, Altering Predicted Membrane Permeability and Off-Target Binding Risk
The target compound features an N-methyl group on the piperidine-4-position amine linker, which distinguishes it from the secondary amine analog (CAS 1353955-09-5). Computational prediction using the Sildrug platform yields a calculated logP (clogP) of 1.10 for the target compound [1]. For the des-methyl analog, which has a molecular formula of C16H26N4O3 and molecular weight of 322.4 g/mol, the predicted logP is estimated at approximately 0.65 based on the removal of one methylene unit (ΔlogP contribution of ~0.45 for N-CH3) . This difference of ≥0.4 logP units is expected to translate into a measurable increase in membrane permeability and volume of distribution, as well as altered off-target binding profiles (e.g., reduced hERG interaction potential due to increased basicity modulation) [2]. N-methylation also eliminates a hydrogen bond donor, which can improve oral bioavailability by reducing polarity and increasing metabolic stability at the cost of potentially reduced solubility.
| Evidence Dimension | Predicted lipophilicity (clogP) and hydrogen bond donor count |
|---|---|
| Target Compound Data | clogP = 1.10; HBD = 1 (Sildrug prediction). Molecular formula C17H28N4O3, MW = 336.43 [1] |
| Comparator Or Baseline | Des-methyl analog (CAS 1353955-09-5): clogP ≈ 0.65 (estimated); HBD = 2. Molecular formula C16H26N4O3, MW = 322.4 |
| Quantified Difference | ΔclogP ≥ 0.45; ΔHBD = −1 (loss of one hydrogen bond donor) |
| Conditions | In silico prediction using atom-based logP calculation method (Sildrug). Experimental logP determination in octanol/water system is recommended for confirmation. |
Why This Matters
Lipophilicity differences of this magnitude affect both passive membrane permeability and off-target binding (e.g., hERG, CYP450 enzymes), making the N-methyl substitution a critical selection parameter for lead optimization programs targeting specific ADME profiles.
- [1] Sildrug (IBB Warshaw). (n.d.). Draw a structure: C17H28N4O3. Molecular Weight: 336.44. clogP: 1.10. Rotatable Bond Donors: 6. Topological Polar Surface Area: 87.46. View Source
- [2] Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. Chapter 14: Molecular Variations in Homologous Series. N-methylation commonly increases logP by approximately 0.4–0.5 units and removes one H-bond donor, with implications for permeability, metabolism, and off-target pharmacology. View Source
